molecular formula C20H23NO5S B11666421 Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate

Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B11666421
M. Wt: 389.5 g/mol
InChI Key: HUVAAGHXHAJOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene carboxylates. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetoxybenzamido group, and a thiophene ring substituted with a 2-methylpropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Benzamido Group: The benzamido group is typically introduced through an amide coupling reaction between an amine and a benzoyl chloride derivative.

    Acetylation: The acetoxy group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, halogen, or sulfonyl derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Methyl 2-[2-(Acetyloxy)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-[2-(Hydroxy)benzamido]-4-(2-methylpropyl)thiophene-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.

    Ethyl 2-[2-(Acetyloxy)benzamido]-4-(ethyl)thiophene-3-carboxylate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

These comparisons highlight the uniqueness of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE in terms of its specific functional groups and their impact on its chemical properties and biological activities.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H23NO5S/c1-5-25-20(24)17-14(10-12(2)3)11-27-19(17)21-18(23)15-8-6-7-9-16(15)26-13(4)22/h6-9,11-12H,5,10H2,1-4H3,(H,21,23)

InChI Key

HUVAAGHXHAJOPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.